molecular formula C19H23ClN2O2 B13734445 Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- CAS No. 17822-72-9

Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)-

Cat. No.: B13734445
CAS No.: 17822-72-9
M. Wt: 346.8 g/mol
InChI Key: BMNHDUKZNYPSBI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- (CAS: 17822-73-0), has the molecular formula C₁₉H₂₃ClN₂O₂ and a molecular weight of 346.89 g/mol . It features a benzanilide backbone substituted with a chlorine atom at the 2'-position and a diethylaminoethoxy group at the 2-position. This compound is notable for its toxicity profile:

  • Toxicity: Subcutaneous LD₅₀ in mice is 215 mg/kg, and it acts as an experimental teratogen at doses as low as 950 mg/kg in mice .
  • Decomposition: Releases toxic fumes of NOₓ and Cl⁻ upon heating .

Properties

CAS No.

17822-72-9

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide

InChI

InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-12-8-5-9-15(18)19(23)21-17-11-7-6-10-16(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)

InChI Key

BMNHDUKZNYPSBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route Based on Patent Literature

A relevant and detailed synthetic method is described in a patent related to the preparation of itopride-hydrochloride intermediates, which share structural similarity with the target compound, particularly in the diethylaminoethoxy substituent and aromatic substitution pattern.

Step 1: Etherification (Formation of 2-(diethylamino)ethoxy Substituent)
  • Starting materials: A substituted hydroxybenzene derivative (e.g., 4-hydroxybenzonitrile or 4-fluorobenzylamine analogs).
  • Reagents: 2-(diethylamino)ethyl chloride or 2-(dimethylamino)ethyl chloride.
  • Conditions: The hydroxy compound is dissolved in a polar aprotic solvent such as acetone, N,N-dimethylformamide, or dimethyl sulfoxide.
  • Base: Potassium hydroxide or sodium hydride is used to deprotonate the phenol, facilitating nucleophilic substitution.
  • Temperature: Reflux for 1 to 8 hours depending on substrate.
  • Outcome: Formation of the 2-(diethylamino)ethoxybenzene intermediate with yields reported up to 97%.
Step 2: Amide Bond Formation (Benzanilide Core Construction)
  • The intermediate bearing the 2-(diethylamino)ethoxy substituent is reacted with an appropriate acid chloride or activated carboxylic acid derivative bearing the 2'-chloro substituent.
  • Typical reagents: 2-chlorobenzoyl chloride.
  • Conditions: Reaction conducted in an inert solvent such as dichloromethane or chloroform, often at low temperature to moderate reflux.
  • Base: Triethylamine or pyridine to neutralize HCl formed.
  • Outcome: Formation of the benzanilide amide bond linking the substituted benzoyl and aniline moieties.
Step 3: Purification and Isolation
  • Extraction solvents: Chloroform, dichloromethane, or ethyl acetate.
  • Drying agents: Magnesium sulfate anhydrous.
  • Purification: Typically by recrystallization or chromatography.
  • Yield: Overall yields vary but can reach 80-90% for the final compound.

Reaction Conditions and Catalysts

  • Metal catalysts such as copper(II) sulfate pentahydrate or cobalt(II) sulfate heptahydrate may be used in reduction steps if nitrile intermediates are involved.
  • Sodium borohydride is employed for selective reduction when necessary.
  • Reaction times for reduction steps range from 15 to 25 hours under reflux.
  • The process avoids hazardous high-pressure hydrogenation, enhancing safety and environmental compatibility.

Data Table: Summary of Preparation Conditions

Step Reagents/Materials Solvent(s) Conditions Yield (%) Notes
Etherification 4-hydroxybenzene derivative + 2-(diethylamino)ethyl chloride Acetone, DMF, DMSO Reflux, 1-8 h Up to 97 Base: KOH or NaH; nucleophilic substitution
Amide Bond Formation 2-chlorobenzoyl chloride + amine intermediate DCM, chloroform 0 °C to reflux 80-90 Base: Triethylamine or pyridine; inert atmosphere
Reduction (if nitrile present) CuSO4·5H2O + NaBH4 Ethanol or methanol Reflux, 15-25 h ~80 Catalytic reduction avoiding high-pressure H2
Purification Extraction solvents, drying agents Chloroform, DCM, EtOAc Room temperature Recrystallization or chromatography

Research Findings and Notes

  • The synthetic route described is advantageous due to its simplicity, high yield, and avoidance of hazardous reagents or conditions such as super-high pressure hydrogenation.
  • The use of bases like sodium hydride and potassium hydroxide facilitates selective etherification without extensive side reactions.
  • Metal-catalyzed reductions with sodium borohydride are mild and environmentally safer alternatives to traditional hydrogenation.
  • The methodology allows for scale-up potential due to straightforward purification steps and readily available reagents.
  • NMR characterization data reported in related studies confirm the structural integrity of the synthesized intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Analogous Chlorobenzanilides ()

The California State University list includes closely related derivatives:

2-(2-(Diethylamino)ethoxy)-3-chlorobenzanilide

2-(2-(Diethylamino)ethoxy)-3-chloromethylbenzanilide

Key Differences :

  • Substituent Position : The target compound has a 2'-chloro substituent, whereas analogs feature 3-chloro or 3-chloromethyl groups. Positional isomerism significantly impacts biological activity and receptor binding .
  • Toxicity: Limited data exist for the analogs, but the presence of a chloromethyl group may enhance reactivity and toxicity compared to the parent compound.

Amiodarone Hydrochloride ()

Structure: Amiodarone (C₂₅H₂₉I₂NO₃·HCl) contains a diiodinated benzofuran core linked to a diethylaminoethoxy group. Comparison:

  • Applications: Unlike the target compound, amiodarone is a clinically used antiarrhythmic drug, highlighting how structural modifications (e.g., iodine substitution, benzofuran backbone) confer therapeutic utility despite shared diethylaminoethoxy motifs .

Diethylaminoethoxy-Substituted Benzoate Esters ()

Examples :

Benzoic acid,4-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride (C₁₉H₃₂N₂O₃·2HCl) LogP: 3.71, indicating moderate lipophilicity .

[1,1'-Biphenyl]-3-carboxylic acid, 2-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride (C₂₆H₃₅Cl₂N₂O₃) LogP: 5.37, suggesting higher membrane permeability than the target compound .

Structural Contrasts :

  • Backbone : These compounds replace the benzanilide moiety with benzoate esters or biphenyl systems , altering metabolic stability and bioavailability.
  • Applications : The biphenyl derivative (NSC-11553) has been explored in early pharmacological studies, though specific indications remain unclear .

Dimethylaminoethoxy Derivatives ()

Example: Methyl 2-[2-[2-(2-(dimethylamino)ethoxy)phenyl]ethyl]benzoate, hydrochloride

  • Key Differences: Amino Group: Substitution of diethylamino with dimethylamino reduces steric bulk and may enhance solubility.

Analytical Characterization :

  • Spectroscopy : ¹H/¹³C NMR and IR data () are critical for confirming substituent positions and purity.
  • Thermal Stability: The target compound’s decomposition products (NOₓ, Cl⁻) contrast with amiodarone’s iodine-related degradation pathways .

Biological Activity

Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzanilide backbone with a chloro substituent and a diethylaminoethoxy side chain. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

1. Antiviral Activity

Research indicates that benzanilide derivatives, including 2'-chloro-2-(2-(diethylamino)ethoxy)-, exhibit significant antiviral properties. A study highlighted its effectiveness against hepatitis C virus (HCV) replicons, showcasing its potential as an antiviral agent. The compound's mechanism involves inhibiting viral replication, which could lead to therapeutic applications in the treatment of viral infections.

CompoundActivityReference
Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)-Antiviral against HCV

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in various experimental models. It has shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases . This property may contribute to its protective effects in cellular systems.

3. Cytotoxicity and Apoptosis Induction

Studies have demonstrated that benzanilide derivatives can induce apoptosis in cancer cell lines. The compound triggers apoptotic pathways, leading to cell death in specific tumor types. This suggests potential applications in cancer therapy .

Cell LineEffectReference
Various Cancer Cell LinesInduces apoptosis

The mechanisms underlying the biological activities of benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- include:

  • Inhibition of Viral Replication : By targeting specific viral enzymes or replication processes.
  • Oxidative Stress Reduction : Through the modulation of antioxidant enzyme activity and direct scavenging of reactive oxygen species (ROS).
  • Induction of Apoptosis : Via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • HCV Replication Inhibition : A detailed study assessed the antiviral efficacy of various benzanilide derivatives against HCV replicons. The results indicated that modifications in the side chains significantly affected antiviral potency, with specific derivatives showing enhanced activity compared to others.
  • Cytotoxicity Assessment : In another study focusing on cancer therapeutics, benzanilide derivatives were tested against multiple cancer cell lines. The findings revealed a dose-dependent increase in cytotoxicity, with specific structural features correlating with enhanced apoptotic activity .

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